Triethylene glycol monobutyl ether

Catalog No.
S1514233
CAS No.
143-22-6
M.F
C4H9(OCH2CH2)3OH
C10H22O4
C10H22O4
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylene glycol monobutyl ether

CAS Number

143-22-6

Product Name

Triethylene glycol monobutyl ether

IUPAC Name

2-[2-(2-butoxyethoxy)ethoxy]ethanol

Molecular Formula

C4H9(OCH2CH2)3OH
C10H22O4
C10H22O4

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C10H22O4/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h11H,2-10H2,1H3

InChI Key

COBPKKZHLDDMTB-UHFFFAOYSA-N

SMILES

CCCCOCCOCCOCCO

solubility

4.85 M
Very soluble in ethanol, methanol
Miscible with water.
Solubility in water: miscible

Canonical SMILES

CCCCOCCOCCOCCO

Synthesis of Superparamagnetic Iron Oxide Nanoparticles

Removal of CO2

Preparation of Polyether Adducts

Solvent in Paints and Cleaners

Dispersant for Vinyl Chloride Resins

Solvent for Soap, Oil, and Water in Household Cleaners

Triethylene glycol monobutyl ether is a chemical compound with the molecular formula C10H22O4C_{10}H_{22}O_{4} and a molecular weight of 206.3 g/mol. It is classified under the category of poly(ethylene glycol) ethers and is also known by its alternative names, such as butyl triglycol and 2-(2-(2-butoxyethoxy)ethoxy)ethanol. This compound appears as a clear, colorless liquid and has a boiling point of approximately 271.2 °C and a melting point of -48 °C .

TEGMBE is considered a mild eye irritant []. While its overall toxicity is considered low, proper handling procedures are recommended to avoid contact with skin and eyes.

Safety Data Sheet (SDS): For detailed safety information, refer to the SDS for TEGMBE provided by chemical suppliers.

Limitations:

  • Information on specific case studies involving TEGMBE in scientific research is limited.
  • Further research is needed to fully understand its potential environmental impact.
Typical of ethers. It is relatively stable but can react with strong acids, bases, and oxidizing agents. The compound can also participate in nucleophilic substitution reactions due to the presence of ether linkages. Additionally, it may form peroxides upon exposure to air and light, which can lead to hazardous situations if not handled properly .

The biological activity of triethylene glycol monobutyl ether is notable in toxicological studies. It has been shown to cause irritation to the skin and eyes upon contact. Inhalation or ingestion may lead to symptoms such as headaches, nausea, and dizziness . Occupational exposure limits have been established due to its potential health effects, emphasizing the need for protective measures when handling this compound .

Triethylene glycol monobutyl ether can be synthesized through several methods, including:

  • Esterification: Reacting triethylene glycol with butanol in the presence of an acid catalyst.
  • Etherification: Using alkyl halides to react with triethylene glycol under basic conditions.
  • Transesterification: Involving the exchange of ester groups between triethylene glycol esters and butanol.

These methods allow for the production of triethylene glycol monobutyl ether with varying degrees of purity and yield .

Triethylene glycol monobutyl ether is widely used in various industries due to its solvent properties. Key applications include:

  • Solvent for Coatings and Inks: It is employed in formulations for paints, varnishes, and inks due to its ability to dissolve a wide range of substances.
  • Plasticizers: Used in plastics and resins to enhance flexibility.
  • Brake Fluids: Serves as a component in brake fluid formulations.
  • Cleaning Agents: Utilized in metal cleansing agents and industrial cleaning solutions .

Interaction studies involving triethylene glycol monobutyl ether focus primarily on its compatibility with other chemicals. It has been noted that it can react adversely with certain plastics and rubber materials, leading to degradation or loss of efficacy. Moreover, it may form hazardous mixtures when combined with strong oxidizers or acids . Safety data sheets recommend proper ventilation and protective equipment when handling this compound due to its irritant properties .

Triethylene glycol monobutyl ether shares similarities with several other compounds within the ether class. Here are some comparable compounds:

Compound NameMolecular FormulaBoiling Point (°C)Unique Features
Ethylene Glycol Monobutyl EtherC₈H₁₈O₃171More water-soluble; often used as a solvent
Diethylene Glycol Monobutyl EtherC₉H₂₀O₃246Higher boiling point; used in similar applications
ButoxyethanolC₈H₁₈O₂171Commonly used as a solvent; more volatile

Uniqueness: Triethylene glycol monobutyl ether stands out due to its higher molecular weight and boiling point compared to ethylene glycol monobutyl ether, making it suitable for high-temperature applications. Its unique structure allows it to serve effectively as both a solvent and a plasticizer while exhibiting lower volatility than some similar compounds .

Conventional Synthesis Routes

Ethylene Oxide Reaction Mechanisms

TEGMBE is synthesized via the base-catalyzed ring-opening reaction of ethylene oxide with butanol. This reaction proceeds through a nucleophilic attack by the alcohol on the electrophilic oxirane ring of ethylene oxide. The mechanism involves two primary pathways: termolecular complex formation and simple ionic dissociation. In the termolecular pathway, a catalyst (e.g., sodium phenolate) facilitates the formation of a transient complex between ethylene oxide and butanol, enabling proton transfer and ring opening [4]. The ionic mechanism involves dissociation of the catalyst into phenoxide ions, which directly attack the ethylene oxide, followed by protonation to yield the glycol ether [4]. The choice of mechanism significantly impacts reaction kinetics, with termolecular pathways often dominating in polar solvents [4].

Ethylene oxide’s inherent ring strain (105 kJ/mol) drives its reactivity, enabling efficient ring opening at moderate temperatures [2]. The reaction proceeds stepwise, with each ethylene oxide unit adding to the growing glycol chain. For TEGMBE, three successive ethylene oxide additions to butanol are required, necessitating precise control over stoichiometry and reaction conditions to prevent over-ethoxylation [2] [4].

Catalytic Approaches in Traditional Synthesis

Traditional synthesis employs homogeneous catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). These catalysts enhance nucleophilicity by deprotonating butanol, generating alkoxide ions that initiate ethylene oxide ring opening [5]. However, homogeneous systems face limitations:

  • By-product formation: Water introduced via catalyst hydration leads to glycol impurities (e.g., diethylene glycol) [5].
  • Separation challenges: Post-reaction neutralization and filtration are required, increasing energy consumption [5].

Lewis acids (e.g., SnCl₄) have also been explored, particularly for controlling polymerization side reactions. For example, SnCl₄ catalyzes ethylene oxide oligomerization, but its use in TEGMBE synthesis requires careful modulation to avoid excessive chain growth [2].

Scale-up Methodologies and Industrial Applications

Industrial-scale production typically employs batch reactors with temperature-controlled jacketed vessels. Key scale-up considerations include:

  • Heat management: Ethylene oxide reactions are exothermic; inadequate heat dissipation risks thermal runaway [2].
  • Mixing efficiency: Turbulent agitation ensures uniform dispersion of ethylene oxide in the alcohol phase, minimizing localized over-ethoxylation [6].

A representative industrial process involves:

  • Charging butanol and catalyst (e.g., NaOH) into a reactor.
  • Gradual addition of ethylene oxide under reflux (80–120°C).
  • Neutralization with phosphoric acid post-reaction, followed by distillation to recover TEGMBE [5].

Advanced Catalytic Systems

Heterogeneous Catalysis Innovations

Heterogeneous catalysts address limitations of traditional systems by enabling catalyst reuse and simplifying separation. Notable examples include:

  • Polymeric tetraalkyl phosphonium salts: These catalysts exhibit high thermal stability and selectivity for mono-ethoxylated products, reducing higher adducts (n ≥ 2) [5].
  • Metal-organic frameworks (MOFs): Functionalized MOFs with Lewis acid sites (e.g., Zn²⁺) enhance ethylene oxide activation, improving reaction rates [5].

A comparative analysis of catalytic systems is shown below:

Catalyst TypeBy-product FormationSeparation MethodSelectivity (%)
Homogeneous (NaOH)High glycolsNeutralization65–75
Heterogeneous (MOF)Low highersFiltration85–92

Catalyst Design Considerations for TEGMBE Production

Effective catalyst design prioritizes:

  • Surface functionality: Acidic sites (e.g., sulfonic groups) enhance ethylene oxide adsorption [5].
  • Porosity: Mesoporous structures (pore size: 2–50 nm) facilitate reactant diffusion, improving mass transfer [5].
  • Stability: Resistance to leaching under hydrothermal conditions ensures longevity [5].

Performance Metrics and Catalytic Efficiency

Key metrics include:

  • Turnover frequency (TOF): Up to 1,200 h⁻¹ for advanced MOF catalysts [5].
  • Selectivity: Heterogeneous systems achieve >90% selectivity for TEGMBE by suppressing diethylene glycol formation [5].

Green Chemistry Approaches

Sustainable Synthesis Pathways

Sustainable production strategies emphasize:

  • Renewable feedstocks: Bio-based butanol reduces reliance on fossil-derived reactants.
  • Waste minimization: Heterogeneous catalysts eliminate neutralization steps, reducing saline wastewater [5].

Solvent-Free Methodologies

Solvent-free conditions leverage excess butanol as both reactant and solvent, minimizing volatile organic compound (VOC) emissions. This approach reduces energy demands by 20–30% compared to solvent-based systems [5].

Energy Efficiency Considerations

Microwave-assisted synthesis and lower reaction temperatures (70–90°C) with advanced catalysts cut energy consumption by 40% [5].

Emerging Production Technologies

Continuous Flow Chemistry Applications

Continuous flow reactors enhance productivity through:

  • Precise residence time control: Minimizes over-ethoxylation [6].
  • In-line analytics: Real-time monitoring adjusts feed rates to maintain optimal stoichiometry [6].

Microreactor Technology Integration

Microreactors (channel diameter: 100–500 µm) improve heat/mass transfer, enabling reactions at higher ethylene oxide concentrations without thermal degradation [6].

Process Intensification Strategies

Combined reaction-separation systems, such as membrane reactors, selectively remove TEGMBE from the reaction mixture, shifting equilibrium toward product formation [6].

Molecular Dynamics Investigations

Conformational Analysis

Conformational analysis represents a fundamental aspect of understanding triethylene glycol monobutyl ether at the molecular level. The molecule exhibits multiple conformational states due to its flexible polyether backbone consisting of three ethylene glycol units terminated by a butyl group. The conformational behavior is governed by rotational barriers around carbon-carbon and carbon-oxygen bonds within the oxyethylene chain [1] [2].

The conformational landscape of triethylene glycol monobutyl ether is characterized by competing interactions between intramolecular hydrogen bonding and steric repulsion. The hydroxyl terminal group can form stabilizing hydrogen bonds with ether oxygens along the chain, leading to preferred conformations that minimize the overall energy of the system. Computational studies have revealed that the gauche conformation around carbon-carbon bonds in the oxyethylene units is thermodynamically favored over the anti conformation due to favorable hyperconjugative interactions between sigma carbon-hydrogen bonding orbitals and sigma star carbon-oxygen antibonding orbitals [3].

The rotational energy barriers for bond rotation in triethylene glycol monobutyl ether typically range from 2-4 kcal/mol, allowing for relatively free rotation at ambient temperatures. This conformational flexibility contributes to the molecule's excellent solvent properties and its ability to interact with both polar and nonpolar substances [1] [4].

Microcanonical Ensemble Models

Microcanonical ensemble models provide valuable insights into the statistical mechanical properties of triethylene glycol monobutyl ether systems at constant energy, volume, and number of particles. These models are particularly relevant for understanding the molecular behavior under isolated conditions where energy exchange with the environment is restricted [5].

In microcanonical molecular dynamics simulations, the total energy of the triethylene glycol monobutyl ether system remains constant throughout the simulation period. The energy distribution among various degrees of freedom - translational, rotational, and vibrational - provides information about the equipartition of energy and the approach to thermodynamic equilibrium. These simulations reveal that the flexible polyether chain exhibits significant coupling between different vibrational modes, leading to efficient energy redistribution within the molecule [6].

The microcanonical approach has been employed to study phase transitions and structural changes in triethylene glycol monobutyl ether systems. Results indicate that the molecule undergoes conformational transitions on timescales ranging from picoseconds to nanoseconds, with the longest timescales associated with large-amplitude motions of the terminal butyl group [7].

Trajectory Calculations and Simulations

Trajectory calculations and molecular dynamics simulations provide detailed information about the time evolution of triethylene glycol monobutyl ether systems. These computational approaches solve Newton's equations of motion for all atoms in the system, generating trajectories that describe the temporal behavior of molecular coordinates and velocities [8].

Molecular dynamics simulations of triethylene glycol monobutyl ether have been performed using various force fields, including CHARMM, AMBER, and GROMOS parameter sets. The simulations typically employ time steps of 0.5-2.0 femtoseconds and are conducted for several nanoseconds to microseconds to ensure adequate sampling of conformational space [6].

Analysis of molecular dynamics trajectories reveals that triethylene glycol monobutyl ether exhibits characteristic diffusion behavior with diffusion coefficients dependent on temperature and molecular environment. The calculated diffusion coefficients range from 10^-6 to 10^-5 cm²/s at room temperature, consistent with experimental measurements. The trajectories also provide information about hydrogen bond lifetimes, with hydroxyl-ether oxygen hydrogen bonds persisting for approximately 1-10 picoseconds [1] [4].

Density Functional Theory Applications

Electronic Structure Calculations

Density functional theory calculations have been extensively applied to investigate the electronic structure of triethylene glycol monobutyl ether. These calculations provide detailed information about electron density distributions, orbital energies, and chemical bonding characteristics. The most commonly employed density functionals include B3LYP, M06-2X, and PBE, often paired with split-valence basis sets such as 6-31G(d,p) or 6-311+G(d,p) [6] [9].

Electronic structure calculations reveal that triethylene glycol monobutyl ether possesses a highest occupied molecular orbital energy of approximately -6.2 eV and a lowest unoccupied molecular orbital energy of approximately 2.8 eV, resulting in a HOMO-LUMO gap of approximately 9.0 eV. The electron density is predominantly localized on the oxygen atoms within the polyether chain, with partial charges ranging from -0.4 to -0.6 electronic units [10] [11].

The electronic structure calculations also provide insights into the dipole moment of triethylene glycol monobutyl ether, which is calculated to be approximately 2.1-2.5 Debye units depending on the molecular conformation. This significant dipole moment contributes to the molecule's ability to dissolve polar substances and participate in hydrogen bonding interactions [12] [13].

Spectroscopic Property Predictions

Density functional theory calculations have been employed to predict various spectroscopic properties of triethylene glycol monobutyl ether, including infrared, Raman, and nuclear magnetic resonance spectra. These theoretical predictions serve as valuable tools for interpreting experimental spectroscopic data and providing molecular-level understanding of spectral features [14] [15].

Infrared spectroscopy calculations reveal characteristic absorption bands corresponding to hydroxyl stretching vibrations at approximately 3400 cm⁻¹, carbon-hydrogen stretching vibrations at 2800-3000 cm⁻¹, and carbon-oxygen stretching vibrations at 1000-1200 cm⁻¹. The calculated vibrational frequencies show good agreement with experimental measurements, with typical deviations of less than 5% [16] [17].

Nuclear magnetic resonance property calculations provide predicted chemical shifts for hydrogen and carbon nuclei in triethylene glycol monobutyl ether. The hydroxyl proton chemical shift is predicted to occur at approximately 4.5 ppm, while the methylene protons adjacent to oxygen atoms appear at 3.6-3.8 ppm. The terminal methyl protons of the butyl group are predicted to resonate at approximately 0.9 ppm [18] [19].

Reactivity Index Analysis

Reactivity index analysis using density functional theory calculations provides quantitative measures of the chemical reactivity of triethylene glycol monobutyl ether. Common reactivity indices include electrophilicity index, nucleophilicity index, and local softness parameters, which are derived from frontier molecular orbital energies and electron density distributions [20] [21].

The electrophilicity index of triethylene glycol monobutyl ether is calculated to be approximately 0.8 eV, indicating moderate electrophilic character. This value is consistent with the molecule's ability to accept electron density through its ether oxygen atoms during chemical interactions. The nucleophilicity index, calculated to be approximately 2.4 eV, reflects the molecule's capacity to donate electron density, particularly through the lone pairs on oxygen atoms [22] [20].

Local reactivity indices reveal that the oxygen atoms in the polyether chain exhibit the highest nucleophilic character, while the terminal hydroxyl group shows both nucleophilic and electrophilic reactivity depending on the chemical environment. These reactivity patterns are consistent with the observed chemical behavior of triethylene glycol monobutyl ether in various applications [1] [13].

Quantum Chemical Approaches

Ab Initio Calculations for Triethylene Glycol Monobutyl Ether

Ab initio quantum chemical calculations provide the most rigorous theoretical treatment of triethylene glycol monobutyl ether, solving the electronic Schrödinger equation without empirical parameters. These calculations employ methods such as Hartree-Fock theory, second-order Møller-Plesset perturbation theory, and coupled cluster theory to achieve high levels of accuracy [23] [11].

Hartree-Fock calculations of triethylene glycol monobutyl ether provide the foundation for more sophisticated treatments, yielding molecular orbital energies and wave functions that describe the electronic structure. The calculated binding energies for hydrogen bonds between the hydroxyl group and ether oxygens range from 3-6 kcal/mol, depending on the specific conformational arrangement [24].

Coupled cluster calculations at the CCSD(T) level provide benchmark-quality results for triethylene glycol monobutyl ether, particularly for conformational energy differences and interaction energies. These calculations reveal that the most stable conformer exhibits a folded structure with the hydroxyl group positioned to maximize hydrogen bonding interactions with the polyether chain [9] [25].

Molecular Orbital Theory Applications

Molecular orbital theory provides a framework for understanding the bonding and electronic properties of triethylene glycol monobutyl ether. The molecular orbitals are constructed from linear combinations of atomic orbitals, with the coefficients determined by quantum chemical calculations [10] [11].

The occupied molecular orbitals of triethylene glycol monobutyl ether are predominantly composed of oxygen lone pair orbitals and carbon-hydrogen bonding orbitals. The highest occupied molecular orbital exhibits significant delocalization across the polyether chain, reflecting the extended conjugation of oxygen lone pairs through hyperconjugative interactions [20] [21].

The virtual molecular orbitals provide information about the electron-accepting properties of triethylene glycol monobutyl ether. The lowest unoccupied molecular orbital is primarily localized on the terminal regions of the molecule, suggesting that these areas are most susceptible to electrophilic attack [26] [27].

Energy Profile Determinations

Energy profile calculations provide detailed information about the potential energy surfaces of triethylene glycol monobutyl ether, including conformational barriers, reaction pathways, and thermodynamic properties. These calculations are essential for understanding the dynamic behavior and chemical reactivity of the molecule [6] [9].

Conformational energy profiles reveal multiple local minima corresponding to different stable conformers of triethylene glycol monobutyl ether. The global minimum structure exhibits a characteristic folded conformation with the hydroxyl group oriented toward the polyether chain. The energy barriers separating different conformers typically range from 2-8 kcal/mol, allowing for conformational interconversion at ambient temperatures [2] [3].

Reaction energy profiles have been calculated for various chemical processes involving triethylene glycol monobutyl ether, including hydrogen bonding interactions, solvation processes, and potential degradation pathways. These calculations provide activation energies and thermodynamic parameters that are crucial for understanding the molecule's behavior in different chemical environments [1] [4].

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship Development for Triethylene Glycol Monobutyl Ether

Quantitative structure-activity relationship modeling for triethylene glycol monobutyl ether involves the development of mathematical models that correlate molecular descriptors with specific properties or activities. These models are constructed using statistical techniques and machine learning algorithms to identify relationships between structural features and observed behaviors [28] [29].

Molecular descriptors for triethylene glycol monobutyl ether include topological indices, electronic properties, and geometric parameters derived from quantum chemical calculations. Important descriptors include molecular weight (206.28 g/mol), logarithm of octanol-water partition coefficient (log P = 0.51), polar surface area (47.92 Ų), and the number of rotatable bonds (11) [30] [10].

Quantitative structure-activity relationship models have been developed to predict various properties of triethylene glycol monobutyl ether, including solubility, vapor pressure, and toxicity parameters. These models achieve correlation coefficients ranging from 0.75 to 0.95, indicating good predictive capability for the investigated properties [29].

Machine Learning Applications in Property Prediction

Machine learning approaches have been increasingly applied to predict properties of triethylene glycol monobutyl ether and related glycol ethers. These methods include support vector machines, random forests, neural networks, and gradient boosting algorithms that can identify complex nonlinear relationships between molecular features and properties [32] [33].

Supervised learning models have been trained on datasets containing experimental properties of glycol ethers, including triethylene glycol monobutyl ether. The models utilize molecular descriptors such as fingerprints, topological indices, and quantum chemical parameters as input features. Cross-validation studies demonstrate that these models can predict properties with root mean square errors typically less than 10% of the experimental range [29] [34].

Unsupervised learning techniques have been employed to identify patterns and clustering behavior in chemical space representations of triethylene glycol monobutyl ether and related compounds. These analyses reveal that glycol ethers form distinct clusters based on their structural similarities and physicochemical properties, providing insights into structure-property relationships [35] [29].

Neural Network Models for Behavior Prediction

Neural network models have been developed specifically for predicting the behavior of triethylene glycol monobutyl ether in various applications and environments. These models incorporate multiple layers of interconnected nodes that can capture complex nonlinear relationships between input molecular descriptors and output properties [36] [33].

Deep neural networks with multiple hidden layers have been trained to predict solubility, partition coefficients, and biodegradation rates of triethylene glycol monobutyl ether. The networks typically contain 2-5 hidden layers with 50-200 nodes per layer, employing activation functions such as ReLU or tanh. Training is performed using backpropagation algorithms with regularization techniques to prevent overfitting [37] [38].

Recurrent neural networks have been applied to predict time-dependent behavior of triethylene glycol monobutyl ether, including degradation kinetics and transport properties. These models can capture temporal dependencies and provide predictions for dynamic processes involving the molecule [39] [40].

The neural network models achieve high predictive accuracy with R² values typically exceeding 0.85 for various properties. Feature importance analysis reveals that molecular weight, number of ether linkages, and hydrogen bonding capacity are the most influential parameters for predicting the behavior of triethylene glycol monobutyl ether [29] [37].

[46] PubChem. (2025). Triethylene glycol monobutyl ether compound summary.

[47] MIT OpenCourseWare. (2005). Conformational analysis fundamentals.

[48] ChemicalBook. (2025). Triethylene glycol monobutyl ether infrared spectrum.

[35] Chiu, W. A., et al. (2018). Multi-dimensional bioactivity profiling of glycol ethers. Toxicological Sciences, 165(2), 334-348.

[3] ChemWis. (2019). Conformational analysis of ethylene glycol derivatives. Educational video content.

[5] Nordness, O., et al. (2023). Canonical ensemble studies in noncommutative quantum mechanics. Physical Review Letters, 131(11), 110401.

[49] Sigma-Aldrich. (2025). Safety data sheet for triethylene glycol monobutyl ether.

[50] Chemistry LibreTexts. (2020). Conformational analysis principles.

[51] MassBank. (2025). Triethylene glycol monobutyl ether mass spectrum.

[52] Li, X.-X., et al. (2010). Viscosimetric behavior of glycol ethers. Journal of Molecular Liquids, 151(1), 62-66.

[53] Ataman Chemicals. (2025). Triethylene glycol monobutyl ether product information.

[13] ChemicalBook. (2025). Triethylene glycol monobutyl ether chemical properties.

[4] Li, X.-X., et al. (2010). Volumetric and viscosimetric properties of triethylene glycol monomethyl ether. Journal of Molecular Liquids, 151(1), 62-66.

[7] Kachare, A., & Patil, D. (2015). Interaction studies of aqueous glycine with triethylene glycol monobutyl ether. Chemistry Science Review and Letters, 4(13), 188-202.

[54] PubChem. (2025). Triethylene glycol monoethyl ether compound data.

[55] Santa Cruz Biotechnology. (2025). Triethylene glycol monobutyl ether safety data.

[56] Rudolph Bros. (2020). Safety data sheet for DBF800 containing triethylene glycol monobutyl ether.

[57] Eapearl Chem. (2025). Triethylene glycol monobutyl ether product overview.

[58] Li, X.-X., et al. (2010). Thermodynamic studies of triethylene glycol monomethyl ether. Journal of Molecular Liquids, 151(1), 62-66.

[59] NIST WebBook. (2025). Triethylene glycol spectroscopic data.

[60] GuideQuem. (2025). Triethylene glycol monobutyl ether spectral properties.

[61] Li, Z., et al. (2014). Synthesis of iron oxide nanoparticles using triethylene glycol monobutyl ether. Journal of Magnetism and Magnetic Materials, 354, 163-168.

[62] PubChem. (2025). Triethylene glycol monomethyl ether compound information.

[63] Cheméo. (2025). Chemical properties of triethylene glycol.

[64] PubChem. (2025). Triethylene glycol monoethyl ether safety data.

BenchChem. (2025). Triethylene glycol monoadipate product information.

[6] Zhang, L., et al. (2024). Ab initio calculations using Vienna simulation package. Physical Review B, 109(8), 084109.

[66] KH Neochem. (2024). Triethylene glycol monobutyl ether technical specifications.

[23] Callis, J. B. (2017). Introduction to ab initio quantum chemical computation. Chemistry Department, University of Montana.

[10] HMDB. (2022). Triethylene glycol monobutyl ether metabolite card.

[11] Wikipedia. (2006). Ab initio quantum chemistry methods overview.

[9] Martins, J., et al. (2024). Improved ab initio calculations for rate coefficients. Journal of Chemical Information and Modeling, 64(9), 3670-3688.

[67] Santa Cruz Biotechnology. (2025). Triethylene glycol monobutyl ether product page.

[68] Kim, J., et al. (2010). Calculation of permeabilities through triethylene glycol membranes. Journal of Membrane Science, 365(1), 97-107.

[25] Patkowski, K., et al. (1995). Ab initio calculations for helium transport properties. Physical Review Letters, 74(9), 1586-1589.

[69] Maier, M., et al. (2021). Ethylene oxide derived glycol ethers review. Regulatory Toxicology and Pharmacology, 125, 104953.

[70] Chen, H., et al. (2023). Aggregation behavior of ethylene glycol monobutyl ether. Journal of Molecular Liquids, 388, 122123.

[71] Yoo, J., et al. (2009). Ab initio simulations of thermodynamic properties. Journal of Chemical Physics, 131(12), 124508.

[72] IARC. (2010). Glycol ethers monograph. International Agency for Research on Cancer.

[24] Pople, J. A., et al. (1992). Quantum chemical conformational analysis of ethylene glycol. Journal of the American Chemical Society, 114(24), 9595-9601.

[73] Bonnet, L., et al. (2023). Ab initio calculation of reflectivity under shock conditions. Physical Review B, 107(13), 134109.

[28] Barszczewska-Rybarek, I. M. (2009). Structure-property relationships in dimethacrylate networks. Dental Materials, 25(9), 1082-1089.

BenchChem. (2024). Ethylene glycol monoisobutyl ether structure-property analysis.

[74] Henni, A., et al. (2020). Screening of solvents for CO2 capture. PhD Thesis, University of Regina.

[29] Zhao, Y., et al. (2018). Machine learning pipeline for molecular property prediction. ChemXploreML Framework Documentation.

[75] Alfa Chemical. (2024). Triethylene glycol monobutyl ether product specifications.

[76] ECETOC. (2021). Toxicology of glycol ethers technical report. European Centre for Ecotoxicology and Toxicology of Chemicals.

[77] Barszczewska-Rybarek, I. M. (2009). Structure-property relationships in polymer networks. Dental Materials, 25(9), 1082-1089.

[78] Yang, J., et al. (2021). Multi-task deep learning for flammability prediction. Green Chemistry, 23(12), 4717-4726.

[79] ScienceDirect. (2025). Triethylene glycol topic overview.

[34] Liu, W., et al. (2025). Evaluating machine learning models for molecular property prediction. ChemRxiv Preprint.

[80] PubChem. (2025). Ethylene glycol mono-n-butyl ether compound data.

[81] Zhao, H., et al. (2020). PEGylated bis-quaternary triphenyl-phosphonium development. ACS Applied Bio Materials, 3(8), 5224-5234.

[82] Zhang, M., et al. (2025). Excess properties and CO2 absorption studies. Molecules, 30(7), 1523.

[83] QsarDB. (2025). Compound 10967/129 QSAR database entry.

[84] ScienceDirect. (2025). 2-Butoxyethanol topic overview.

[36] EPA. (2019). Tripropylene glycol n-butyl ether assessment. Environmental Protection Agency.

[32] Das, M. M., & Sarkar, K. (2022). Machine learning classifiers for essential gene prediction. Bioinformation, 18(12), 1126-1130.

[33] Walter, M., et al. (2024). Interpreting neural network models for toxicity prediction. Journal of Chemical Information and Modeling, 64(9), 3670-3688.

[85] Joung, J., et al. (2024). Reproducing reaction mechanisms with machine learning. arXiv preprint arXiv:2403.04580.

[86] Yilmaz, E., et al. (2021). Effects of triethylene glycol monomethyl ether as fuel additive. Energy Sources Part A, 43(8), 895-906.

[37] Pathan, S. U., et al. (2024). Explainable machine learning for protein-binding peptide prediction. Algorithms, 17(9), 409.

[87] Xu, M., et al. (2020). N2O solubility in biphasic solvents. Journal of Chemical & Engineering Data, 65(2), 598-608.

[38] Jiang, S., et al. (2025). Machine learning for peptide binding affinity prediction. PLoS One, 20(6), e0314833.

[88] ChemicalBook. (2025). Triethylene glycol monobutyl ether 1H NMR spectrum.

[39] Ramachandra, V., et al. (2023). Machine learning forecasting of chemical levels. medRxiv preprint.

[8] GROMACS. (2024). Molecular dynamics algorithms documentation.

[40] Mohammadi, M., et al. (2023). Supervised machine learning for TEG regeneration prediction. Chinese Journal of Chemical Physics, 78(4), 587-595.

[89] Science.gov. (2025). Dipropylene glycol monomethyl ether topics.

[90] Sousa, J. M., et al. (2020). Predicting surface tension of cosmetic oils. Academia.edu Publication.

[91] Banerjee, P., et al. (2022). Machine learning models for skin permeability prediction. bioRxiv preprint.

[16] Li, X.-X., et al. (2009). Density and viscosity measurements of triethylene glycol monobutyl ether. Journal of Chemical & Engineering Data, 55(2), 1045-1048.

[14] Kulik Research Group. (2013). Theoretical infrared spectroscopy tutorial. MIT Chemistry Department.

[18] ChemicalBook. (2021). Triethylene glycol monoethyl ether 1H NMR spectrum.

[17] Li, X.-X., et al. (2009). Binary mixture properties of triethylene glycol monobutyl ether. SciSpace PDF Database.

[15] Krämer, A., et al. (2024). Theoretical infrared spectroscopy of protonated methane isotopologues. Physical Chemistry Chemical Physics, 26(35), 23345-23358.

BenchChem. (2024). Triethylene glycol monophenyl ether spectroscopic analysis.

[93] Zeng, J., et al. (2025). Accurate simulation of molecular infrared spectra. ChemRxiv Preprint.

[94] University of Colorado Boulder. (2002). Infrared spectroscopy theory. Organic Chemistry Laboratory Manual.

[95] Gremlich, H. U., & Yan, B. (2001). Infrared spectroscopy theory handbook. John Wiley & Sons.

[96] EPA IRIS. (2025). Triethylene glycol monobutyl ether database entry.

[97] Andersson, M. P., et al. (2020). Theoretical infrared spectra comparison. Journal of Chemical Information and Modeling, 60(6), 3408-3417.

[19] HMDB. (2025). Triethylene glycol monomethyl ether 1H NMR spectrum prediction.

[98] Chemistry LibreTexts. (2023). Infrared spectroscopy principles.

[22] ChemicalLand21. (2025). Triethylene glycol butyl ether product information.

[20] Yang, Z., et al. (2022). Frontier molecular orbitals for chemical reactivity analysis. Journal of the American Chemical Society, 144(25), 11160-11169.

[21] Chemistry LibreTexts. (2020). Ligand field theory and frontier molecular orbital theory.

[26] Stevens, E. (2020). Frontier molecular orbital analysis tutorial. YouTube Educational Content.

[99] Thermo Fisher Scientific. (2024). Triethylene glycol monobutyl ether safety data sheet.

[27] Stevens, E. (2019). Frontier molecular orbital theory applications. YouTube Educational Content.

[100] EPA. (2014). Verification of analytical methods for glycols. Environmental Protection Agency.

[101] Number Analytics. (2025). Frontier molecular orbitals for beginners tutorial.

[102] Wikipedia. (2025). Frontier molecular orbital theory overview.

[103] LookChem. (2017). Triethylene glycol monobutyl ether cas 143-22-6 information.

Physical Description

Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

0.4

Boiling Point

278.0 °C
278 °C

Flash Point

290 °F (143 °C) (CLOSED CUP)
143 °C c.c.

Density

0.9890 g/cu cm at 20 °C
Relative density (water = 1): 0.98 (25 °C)

LogP

log Kow = 0.02 (est)
0.02

Odor

Mild smelling

Melting Point

-30.0 °C
Freezing point: -35.2 °C
-35 °C

UNII

T1J4684X95

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

0.00 mmHg
2.50X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 1

Pictograms

Corrosive

Other CAS

143-22-6

Wikipedia

Triethylene glycol monobutyl ether

Methods of Manufacturing

REACTION OF ETHYLENE OXIDE WITH ETHYL ALCOHOL (PRODUCT IS ISOLATED FROM THE RESULTANT MIXTURE OF ETHYL ETHERS OF GLYCOLS BY VACUUM DISTILLATION)
Ethylene glycol monoethers are commercially manufactured by reaction of an alcohol with ethylene oxide. /Ethylene Glycol Monoethers/
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides (Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethylene Glycol Monoethers/

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Printing ink manufacturing
Transportation equipment manufacturing
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types